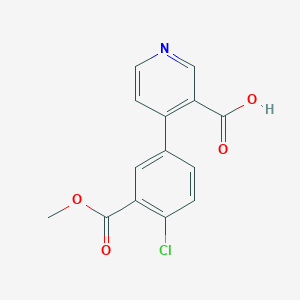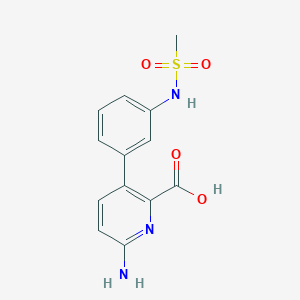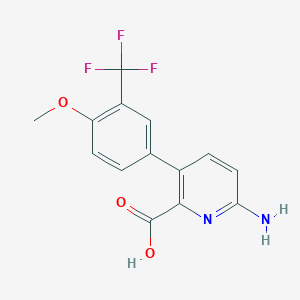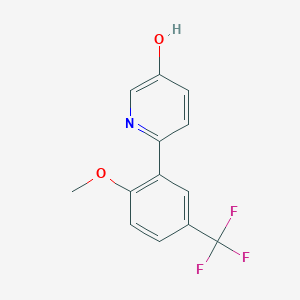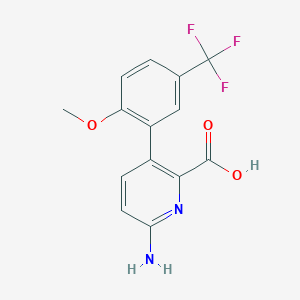
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid (6-AMTPA) is a compound that has been studied extensively in the scientific community due to its potential applications in many areas. It is an organic molecule that can be synthesized in a variety of ways and has a wide range of potential applications in the laboratory and in the field.
作用機序
The mechanism of action of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% is not completely understood. However, it is believed to interact with a variety of proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. In particular, it is believed to interact with a number of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it is believed to interact with certain transporters and receptors, leading to changes in the levels of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as glycosidases, lipases, and proteases. Additionally, it has been shown to alter the levels of certain hormones and neurotransmitters, such as serotonin and dopamine. Furthermore, it has been shown to interact with certain transporters and receptors, leading to changes in the levels of certain hormones and neurotransmitters.
Advantages and Limitations for Laboratory Experiments
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. However, it is important to note that 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% is not approved for human use and the effects of long-term exposure are not fully understood.
将来の方向性
Given the wide range of potential applications of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95%, there are many potential future directions for research. For example, further research could be conducted to better understand its mechanism of action and its effects on various enzymes, hormones, and neurotransmitters. Additionally, further research could be conducted to explore the potential applications of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% in the treatment of various diseases and disorders. Finally, further research could be conducted to explore the potential applications of 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% in drug design and development.
合成法
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% can be synthesized from a variety of starting materials. The most common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to form the 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% from the corresponding ethyl ester. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by column chromatography. Other methods of synthesis include the use of a Wittig reaction, a reductive amination, and a reaction with an aryl halide.
科学的研究の応用
6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used as a fluorescent probe in studies of protein-protein interactions, as a substrate for enzymes, and as a ligand for metal ions. It has also been used as a substrate for the synthesis of other compounds, such as peptides and nucleic acids. Additionally, 6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid, 95% has been used as a model compound for studying the mechanism of action of other compounds, such as antibiotics.
特性
IUPAC Name |
6-amino-3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-22-10-4-2-7(14(15,16)17)6-9(10)8-3-5-11(18)19-12(8)13(20)21/h2-6H,1H3,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGNBFBJWBDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


